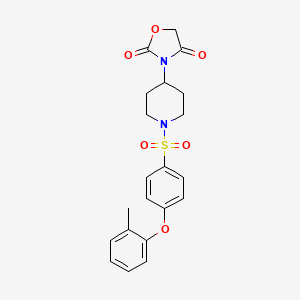

2-(7-甲氧基-1-苯并呋喃-3-基)乙酸

描述

科学研究应用

合成和结构分析

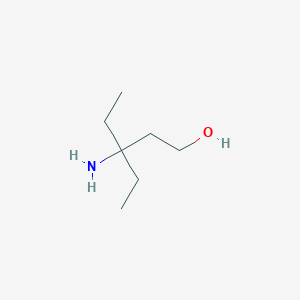

- 合成技术:Lichitsky等人(2022年)的研究描述了一种类似于2-(7-甲氧基-1-苯并呋喃-3-基)乙酸的化合物的一步合成方法,利用多组分反应,突出了该化合物在合成有机化学中的潜力 (Lichitsky, Komogortsev, & Melekhina, 2022)。

- 晶体结构:Gowda等人(2015年)的研究提供了关于2-(5-甲氧基-1-苯并呋喃-3-基)乙酸的晶体结构的见解,该化合物在结构上类似于所讨论的化合物,为材料科学和晶体学提供了宝贵的数据 (Gowda, Gowda, Reddy, & Basanagouda, 2015)。

生物活性和化学性质

- 杂环合成:Patankar等人(2000年)讨论了使用2-羧基-7-甲氧基苯并呋喃-3-乙酸合成各种杂环化合物,表明其在开发具有潜在生物活性的化合物方面的实用性 (Patankar, Athalye, Verma, & Dalvi, 2000)。

- 细胞毒活性:Li等人(2005年)对苯并呋喃类化合物进行的研究表明,某些苯并呋喃衍生物对乳腺癌细胞系具有细胞毒性,暗示在癌症研究中可能有应用 (Li, Li, Qi, Gao, & Zhang, 2005)。

- 光物理研究:Maridevarmath等人(2019年)对苯并呋喃-3-乙酸腙衍生物进行了研究,探索了它们的光物理性质,这对于发展荧光探针和发光材料可能是相关的 (Maridevarmath, Naik, Negalurmath, Basanagouda, & Malimath, 2019)。

化学反应和衍生物

- 多环化合物的形成:Patankar等人(2008年)利用2-羧基-6-甲氧基苯并呋喃-3-乙酸酐合成了新颖的多环杂芳烃化合物,展示了该化合物在创建复杂分子结构方面的潜力 (Patankar, Khombare, Khanwelkar, & Shet, 2008)。

- 与四价铅醋酸铅的反应性:Kurosawa等人(1980年)研究了与铅(IV)醋酸铅反应的7-甲氧基-2-苯基-2H-1-苯并吡喃,这是一种结构相关的化合物,表明在有机合成中可能存在潜在途径 (Kurosawa, Yamaguchi, Nagata, & Ohki, 1980)。

未来方向

Benzofuran compounds, including “2-(7-Methoxy-1-benzofuran-3-yl)acetic acid”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications in many aspects . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Therefore, the future research direction may focus on the development of benzofuran compounds as potential therapeutic agents for various diseases.

作用机制

Target of Action

Benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways . For instance, they may inhibit or activate enzymes, bind to receptors to modulate their activity, or interfere with the function of other cellular components.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in cell growth and proliferation, immune response, oxidative stress, and viral replication, among others.

Pharmacokinetics

The compound’s molecular weight (20619 g/mol) and chemical formula (C11H10O4) suggest that it may have reasonable bioavailability .

Result of Action

Benzofuran derivatives have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that the compound may have a range of effects at the molecular and cellular level, potentially including inhibition of cell growth, modulation of immune response, reduction of oxidative stress, and inhibition of viral replication.

属性

IUPAC Name |

2-(7-methoxy-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-9-4-2-3-8-7(5-10(12)13)6-15-11(8)9/h2-4,6H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECIFNKYUBNXQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC=C2CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(3-Fluoropyridin-4-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B2479809.png)

![3-methyl-N-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B2479814.png)

![N-[3-Acetyl-6-(3-methylbutyl)-7-oxospiro[1,3,4-thiadiazoline-2,3'-indoline]-5-yl]acetamide](/img/structure/B2479817.png)

![5-amino-2-[(6-chloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2479820.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide](/img/structure/B2479822.png)

![2-chloro-6-fluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2479823.png)

![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-methylbenzoate](/img/structure/B2479824.png)

![Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B2479825.png)